molecular formula C26H19FN2O4 B2768225 2-(4-fluorophenyl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883955-05-3

2-(4-fluorophenyl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2768225
CAS No.: 883955-05-3
M. Wt: 442.446
InChI Key: HAZMJVOFKIQCIS-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 900269-23-0, molecular formula C₂₃H₂₂N₂O₄) is a chromenopyrimidine-dione derivative characterized by a fused chromene-pyrimidine-dione core. Key structural features include a 4-fluorophenyl group at position 2, a phenethyl substituent at position 3, and a methoxy group at position 8 .

Properties

IUPAC Name

2-(4-fluorophenyl)-8-methoxy-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN2O4/c1-32-19-11-12-20-21(15-19)33-25-22(23(20)30)26(31)29(14-13-16-5-3-2-4-6-16)24(28-25)17-7-9-18(27)10-8-17/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZMJVOFKIQCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a member of the chromeno[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the implications of its activity in medicinal chemistry.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C26H19FN2O4C_{26}H_{19}FN_2O_4 and a molecular weight of approximately 442.446 g/mol. The structure features a chromeno-pyrimidine core with various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC26H19FN2O4
Molecular Weight442.446 g/mol
PurityTypically 95%

Synthesis

The synthesis of chromeno[2,3-d]pyrimidine derivatives often involves multiple steps, including microwave-assisted reactions under solvent-free conditions. For instance, the synthesis of related compounds has been documented to include treating 2-amino-3-cyano-4H-chromenes with formamidine acetate .

Biological Evaluation

Recent studies have evaluated the biological activities of various chromeno[2,3-d]pyrimidine derivatives, including the target compound. The following sections summarize key findings regarding its antibacterial and antioxidant properties.

Antibacterial Activity

The antibacterial potential was assessed using the disc diffusion method against a panel of bacteria including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Notably, compounds derived from similar structures have shown significant activity against these pathogens:

  • Compound 4e demonstrated the highest antibacterial activity against Bacillus cereus and Pseudomonas aeruginosa.
  • Modifications such as halogen substitutions (e.g., chlorine or bromine) at specific positions have been linked to enhanced antibacterial effects.

Table 1 summarizes the antibacterial activity of selected compounds:

CompoundBacteria TargetedActivity Level
4eBacillus cereusHigh
4cPseudomonas aeruginosaModerate
3bStaphylococcus aureusLow

Antioxidant Activity

Antioxidant capacity was evaluated using DPPH radical scavenging assays. Compounds with electron-withdrawing groups at specific positions exhibited improved antioxidant activities:

  • Compounds 3b and 3c showed significant DPPH scavenging activity due to their halogen substituents.
  • Compound 4c was noted for its superior iron reduction capacity.

Table 2 presents the antioxidant activities measured through DPPH scavenging:

CompoundDPPH Scavenging Activity (%)Iron Reduction Capacity (%)
4e8575
3b7060
3c6555

Structure-Activity Relationship (SAR)

The relationship between structure modifications and biological activity is crucial for optimizing the efficacy of chromeno[2,3-d]pyrimidine derivatives. The introduction of various substituents can significantly alter both antibacterial and antioxidant properties. For example:

  • Halogen substitutions generally enhance antibacterial activity.
  • Electron-donating groups improve antioxidant capacity.

Case Studies

In a study conducted by researchers at Université de Tlemcen, several novel derivatives were synthesized and evaluated for their biological activities. The results indicated that modifications to the chromene structure led to improved bioactivity profiles compared to their parent compounds .

Comparison with Similar Compounds

Structural Variations

Chromenopyrimidine-dione derivatives differ primarily in substituent patterns, which critically influence their physicochemical and biological properties. Key analogs include:

Compound Name / CAS Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound (900269-23-0) 2-(4-Fluorophenyl), 3-phenethyl, 8-methoxy C₂₃H₂₂N₂O₄ 402.44
8-Methoxy-2,3-diphenyl derivative (896073-02-2) 2-Phenyl, 3-phenyl, 8-methoxy C₂₄H₁₈N₂O₄ 406.41
3-(4-Methoxyphenylmethyl)-2-(2-methylphenyl) (896805-10-0) 2-(2-Methylphenyl), 3-(4-methoxyphenylmethyl) C₂₆H₂₀N₂O₄ 424.45
2-(4-Fluorophenyl)-3-(2-methoxyethyl) derivative (896852-34-9) 2-(4-Fluorophenyl), 3-(2-methoxyethyl) C₂₂H₂₀FN₂O₅ 426.41

Key Observations :

  • Fluorine Substitution: The 4-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like the diphenyl derivative (896073-02-2) .
  • Phenethyl vs.
  • Methoxy Positioning : The 8-methoxy group is conserved across several analogs, suggesting its role in electronic modulation or hydrogen bonding .

Physicochemical Properties

  • Solubility : The phenethyl group in the target compound likely reduces aqueous solubility compared to analogs with polar substituents (e.g., 2-methoxyethyl in 896852-34-9) .
  • Crystallinity : Fluorophenyl-containing compounds (e.g., ) often form isostructural triclinic crystals, suggesting predictable solid-state behavior for the target compound .
  • Elemental Analysis: confirms high purity (>98%) for chromenopyrimidine derivatives, as seen in a related compound (C₂₄H₁₉N₃O₂) with matched calculated/found values .

Structure-Activity Relationship (SAR) Trends

Fluorine Impact : Fluorine at position 2 increases electronegativity and stability, improving interactions with hydrophobic enzyme pockets.

Methoxy Role : The 8-methoxy group likely participates in hydrogen bonding with biological targets, as seen in related triazolo-pyrimidines .

Substituent Bulk : Larger groups (e.g., phenethyl) at position 3 may enhance bioavailability by reducing first-pass metabolism.

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